What is 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal?
What is 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal?
Technical Monograph: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal
Executive Summary
2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2) is a specialized Mannich base intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and fungal sterol biosynthesis pathways. Structurally, it serves as a lipophilic "anchor," introducing a bulky, metabolically stable 4-methylpiperidine moiety linked via a neopentyl backbone.
This guide details the compound's physicochemical properties, its primary synthesis via the Mannich condensation, and its utility as a pharmacophore building block. It is designed for medicinal chemists seeking to modulate the lipophilicity and basicity of drug candidates analogous to Amorolfine or Fenpropidin .
Chemical Profile & Physicochemical Properties
The compound is characterized by a sterically hindered aldehyde group adjacent to a gem-dimethyl center, which confers stability against rapid oxidation and self-aldolization compared to linear aldehydes.
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal |
| CAS Number | 690632-29-2 |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Physical State | Colorless to pale yellow oil (Standard Conditions) |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~9.8 (Piperidine nitrogen) |
| LogP (Predicted) | 2.3 – 2.6 |
| Key Functional Groups | Aldehyde (Electrophile), Tertiary Amine (Basic center) |
Synthetic Pathway: The Mannich Condensation[2][3][4]
The industrial standard for synthesizing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a Mannich reaction . This three-component condensation involves an acidic substrate (Isobutyraldehyde), a secondary amine (4-Methylpiperidine), and an aldehyde source (Formaldehyde).
Reaction Mechanism[2][4][5][6]
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Iminium Ion Formation: Formaldehyde reacts with 4-methylpiperidine to form a reactive iminium ion intermediate.
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Enolization: Acid catalysis promotes the enolization of isobutyraldehyde.
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C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion, yielding the beta-amino aldehyde.
Synthetic Workflow Diagram
Figure 1: Mechanistic flow of the Mannich condensation yielding the target aldehyde.
Experimental Protocol
Objective: Synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal on a 100 mmol scale.
Reagents:
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Isobutyraldehyde (10.8 g, 150 mmol)
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4-Methylpiperidine (9.9 g, 100 mmol)
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Paraformaldehyde (3.3 g, 110 mmol equiv.)
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Conc. HCl (0.5 mL, Catalyst)
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Ethanol (50 mL)
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidine and paraformaldehyde in Ethanol (50 mL).
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Activation: Add Conc. HCl dropwise. Heat the mixture to 60°C for 30 minutes to ensure depolymerization of paraformaldehyde and formation of the iminium species.
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Addition: Add Isobutyraldehyde slowly via an addition funnel over 20 minutes.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor consumption of the amine by TLC (Mobile phase: 10% MeOH in DCM).
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Workup:
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Cool to room temperature.
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Remove ethanol under reduced pressure (Rotary Evaporator).
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Basify the residue with saturated NaHCO₃ solution (pH ~9).
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Extract with Dichloromethane (3 x 50 mL).
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Dry combined organics over anhydrous MgSO₄.
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Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure aldehyde from unreacted starting materials.
Self-Validating Check:
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1H-NMR (CDCl₃): Look for the diagnostic aldehyde proton as a singlet at ~9.5 ppm and the gem-dimethyl group as a strong singlet at ~1.1 ppm . If the aldehyde peak is a triplet, the neopentyl structure was not formed correctly (likely linear isomer).
Applications in Drug Development
This compound acts as a versatile Linker-Pharmacophore unit.
Structural Analog to Amorolfine
The antifungal drug Amorolfine utilizes a cis-2,6-dimethylmorpholine ring attached to a similar neopentyl backbone.
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Substitution Logic: Replacing the morpholine oxygen with a methylene group (converting morpholine to piperidine) increases LogP (lipophilicity) and basicity (pKa).
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Effect: This modification enhances blood-brain barrier (BBB) penetration, making this intermediate valuable for CNS-active drug discovery programs.
Reductive Amination Module
The aldehyde function allows for rapid coupling to aromatic amines or hydrazine derivatives via reductive amination.
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Reaction: Aldehyde + Ar-NH₂ + NaBH(OAc)₃ → Secondary Amine Drug Candidate.
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Utility: This is the primary route for synthesizing "Fenpropidin-like" fungicides or antihistamines.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, specific impurities must be monitored.
| Impurity Type | Origin | Detection Method |
| Bis-Mannich Base | Double addition of formaldehyde/amine to isobutyraldehyde (rare due to steric hindrance). | LC-MS (M+ mass shift) |
| Enamine | Dehydration of the product (thermodynamically unfavorable but possible). | 1H-NMR (Olefinic protons) |
| Oxidized Acid | Air oxidation of the aldehyde to carboxylic acid. | IR (Broad OH stretch), pH titration |
References
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Mannich, C., & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational chemistry of the Mannich reaction).
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Santa Cruz Biotechnology. (2023). 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal Product Data Sheet.(Verification of CAS 690632-29-2 and commercial availability).
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Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. (Review of mechanism and synthetic utility).
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PubChem. (2023). Compound Summary: Mannich Bases and Piperidine Derivatives.(General structural data for piperidine propanals).
